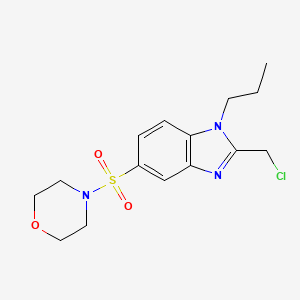
2-(chloromethyl)-5-(morpholine-4-sulfonyl)-1-propyl-1H-1,3-benzodiazole
Übersicht
Beschreibung
2-(Chloromethyl)-5-(morpholine-4-sulfonyl)-1-propyl-1H-1,3-benzodiazole (CMMS-PBD) is an organic compound that has been widely studied due to its potential applications in scientific research. It is a heterocyclic compound that contains both nitrogen and sulfur atoms, and is synthesized from a variety of starting materials. CMMS-PBD is used as a reagent in organic synthesis and has also been studied for its potential applications in drug discovery, biochemistry, and physiology.
Wirkmechanismus
The mechanism of action of 2-(chloromethyl)-5-(morpholine-4-sulfonyl)-1-propyl-1H-1,3-benzodiazole is not yet fully understood. However, it is believed to act as an inhibitor of enzyme activity, as well as a binder of proteins and other molecules. It is thought to interact with a variety of proteins, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other substances in the body. Additionally, 2-(chloromethyl)-5-(morpholine-4-sulfonyl)-1-propyl-1H-1,3-benzodiazole has been shown to bind to other molecules, such as DNA and RNA, which could potentially be used to target specific molecules for therapeutic applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(chloromethyl)-5-(morpholine-4-sulfonyl)-1-propyl-1H-1,3-benzodiazole are not yet fully understood. However, it has been shown to bind to various proteins and other molecules, which could potentially lead to a variety of biochemical and physiological effects. Additionally, 2-(chloromethyl)-5-(morpholine-4-sulfonyl)-1-propyl-1H-1,3-benzodiazole has been studied for its potential to act as an inhibitor of enzyme activity, which could lead to a variety of biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-(chloromethyl)-5-(morpholine-4-sulfonyl)-1-propyl-1H-1,3-benzodiazole has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be synthesized from a variety of starting materials. Additionally, it is a relatively stable compound and has a low toxicity profile. However, it is important to note that 2-(chloromethyl)-5-(morpholine-4-sulfonyl)-1-propyl-1H-1,3-benzodiazole is a relatively new compound and its effects are not yet fully understood, so there are some limitations to its use in laboratory experiments.
Zukünftige Richtungen
The potential future directions for 2-(chloromethyl)-5-(morpholine-4-sulfonyl)-1-propyl-1H-1,3-benzodiazole are numerous. One potential direction is to further study its mechanism of action and biochemical and physiological effects. Additionally, 2-(chloromethyl)-5-(morpholine-4-sulfonyl)-1-propyl-1H-1,3-benzodiazole could be studied for its potential applications in drug discovery and biochemistry. Furthermore, 2-(chloromethyl)-5-(morpholine-4-sulfonyl)-1-propyl-1H-1,3-benzodiazole could be studied for its potential to act as an inhibitor of enzyme activity and its ability to bind to various proteins and other molecules. Finally, 2-(chloromethyl)-5-(morpholine-4-sulfonyl)-1-propyl-1H-1,3-benzodiazole could be studied for its potential to be used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic molecules.
Synthesemethoden
2-(chloromethyl)-5-(morpholine-4-sulfonyl)-1-propyl-1H-1,3-benzodiazole can be synthesized via two main methods. The first method is a direct reaction between chloromethyl morpholine-4-sulfonyl chloride (CMMSCl) and 1-propyl-1H-1,3-benzodiazole (PBD). This reaction is typically carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The second method is a two-step reaction that involves the reaction of 1-chloro-4-morpholine-4-sulfonyl chloride (CMMSCl) with 1-chloro-1H-1,3-benzodiazole (ClPBD) to form a chloromethyl-substituted intermediate, which is then reacted with 1-propyl-1H-1,3-benzodiazole (PBD) to form 2-(chloromethyl)-5-(morpholine-4-sulfonyl)-1-propyl-1H-1,3-benzodiazole.
Wissenschaftliche Forschungsanwendungen
2-(chloromethyl)-5-(morpholine-4-sulfonyl)-1-propyl-1H-1,3-benzodiazole has been studied for its potential applications in scientific research, particularly in drug discovery and biochemistry. It has been used as a reagent in organic synthesis to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and other organic molecules. Additionally, it has been studied for its potential to act as an inhibitor of enzyme activity, as well as its ability to bind to various proteins and other molecules.
Eigenschaften
IUPAC Name |
4-[2-(chloromethyl)-1-propylbenzimidazol-5-yl]sulfonylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O3S/c1-2-5-19-14-4-3-12(10-13(14)17-15(19)11-16)23(20,21)18-6-8-22-9-7-18/h3-4,10H,2,5-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGCQYFBMOJOQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)N=C1CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301160244 | |
| Record name | 2-(Chloromethyl)-5-(4-morpholinylsulfonyl)-1-propyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301160244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID85269186 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(chloromethyl)-5-(morpholine-4-sulfonyl)-1-propyl-1H-1,3-benzodiazole | |
CAS RN |
851175-90-1 | |
| Record name | 2-(Chloromethyl)-5-(4-morpholinylsulfonyl)-1-propyl-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=851175-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Chloromethyl)-5-(4-morpholinylsulfonyl)-1-propyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301160244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



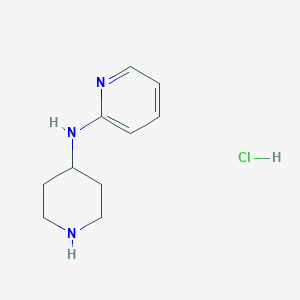
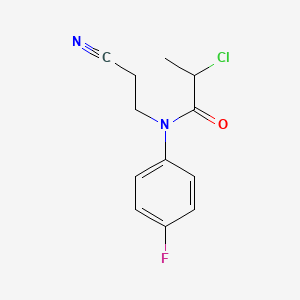
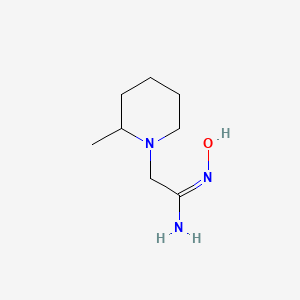
![bis(2-amino-1-[4-(trifluoromethyl)phenyl]ethan-1-ol), oxalic acid](/img/structure/B6144510.png)
![2-[(3-chlorophenyl)amino]acetic acid hydrochloride](/img/structure/B6144516.png)
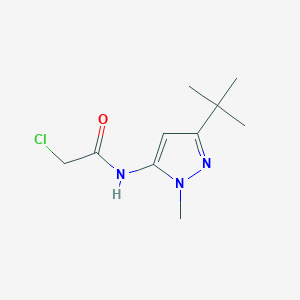

![3-[4-(chloromethyl)phenoxymethyl]pyridine hydrochloride](/img/structure/B6144537.png)
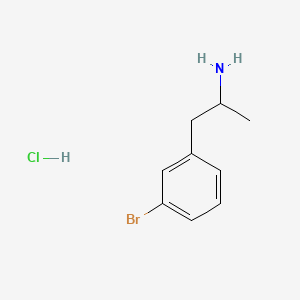
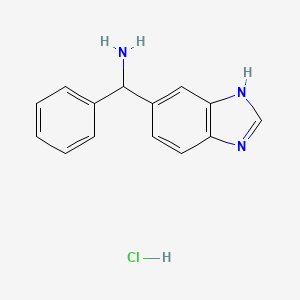
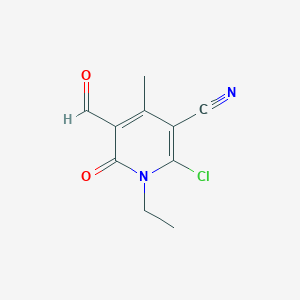
![2-[(4-methylphenyl)sulfanyl]cyclohex-1-ene-1-carbaldehyde](/img/structure/B6144573.png)
![N-{2-acetyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-2-chloroacetamide](/img/structure/B6144582.png)
